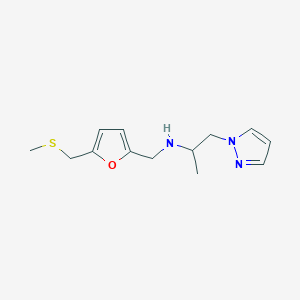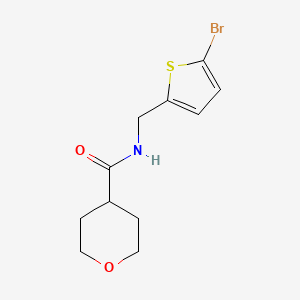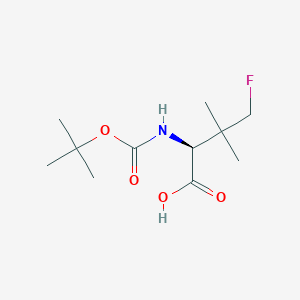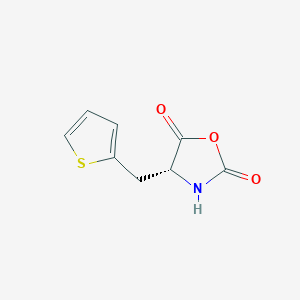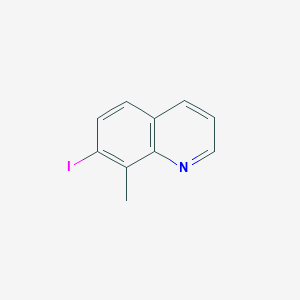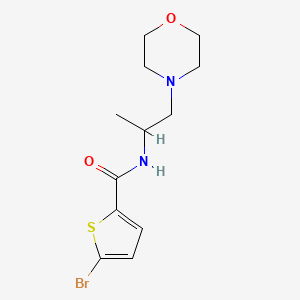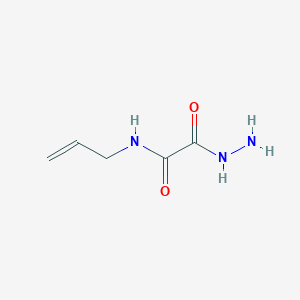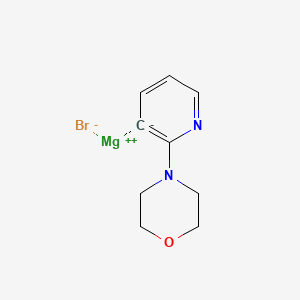
(2-(Morpholin-1-yl)pyridin-3-yl)magnesium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-(Morpholin-1-yl)pyridin-3-yl)magnesium bromide, 0.25 M in tetrahydrofuran (THF) is an organomagnesium compound commonly used in organic synthesis. It is a Grignard reagent, which is a class of compounds known for their ability to form carbon-carbon bonds. This compound is particularly useful in the formation of carbon-nitrogen bonds due to the presence of the morpholine and pyridine rings.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Morpholin-1-yl)pyridin-3-yl)magnesium bromide typically involves the reaction of 2-(morpholin-1-yl)pyridine with magnesium in the presence of bromine in anhydrous THF. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the magnesium from reacting with moisture or oxygen. The reaction conditions include:
Temperature: Room temperature to reflux
Time: Several hours to ensure complete reaction
Catalysts: Iodine or a small amount of dibromoethane can be used to activate the magnesium
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but with enhanced safety and efficiency measures. Large-scale reactors equipped with inert gas systems and precise temperature control are used. The process is automated to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
(2-(Morpholin-1-yl)pyridin-3-yl)magnesium bromide undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols
Substitution Reactions: Can replace halides in organic molecules
Coupling Reactions: Forms carbon-carbon bonds with various electrophiles
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common reactants
Halides: Alkyl and aryl halides
Electrophiles: Such as carbon dioxide, epoxides, and nitriles
Major Products
Alcohols: From reactions with aldehydes and ketones
Substituted Pyridines: From substitution reactions
Coupled Products: From coupling reactions with electrophiles
科学的研究の応用
(2-(Morpholin-1-yl)pyridin-3-yl)magnesium bromide is used in various fields of scientific research:
Chemistry: As a reagent in the synthesis of complex organic molecules
Biology: In the modification of biomolecules for research purposes
Medicine: In the development of pharmaceuticals, particularly those involving nitrogen-containing heterocycles
Industry: In the production of fine chemicals and intermediates for various applications
作用機序
The compound exerts its effects through the formation of carbon-carbon and carbon-nitrogen bonds. The magnesium atom in the compound acts as a nucleophile, attacking electrophilic centers in other molecules. This leads to the formation of new bonds and the creation of more complex molecules. The presence of the morpholine and pyridine rings enhances the reactivity and selectivity of the compound.
類似化合物との比較
Similar Compounds
- (2-(Piperidin-1-yl)pyridin-3-yl)magnesium bromide
- (2-(Pyrrolidin-1-yl)pyridin-3-yl)magnesium bromide
- (2-(Morpholin-1-yl)phenyl)magnesium bromide
Uniqueness
(2-(Morpholin-1-yl)pyridin-3-yl)magnesium bromide is unique due to the presence of both morpholine and pyridine rings, which provide enhanced reactivity and selectivity in organic synthesis. The combination of these rings allows for the formation of complex molecules that are not easily accessible with other Grignard reagents.
特性
IUPAC Name |
magnesium;4-(3H-pyridin-3-id-2-yl)morpholine;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N2O.BrH.Mg/c1-2-4-10-9(3-1)11-5-7-12-8-6-11;;/h1-2,4H,5-8H2;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKYTYLNFERDPBW-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=[C-]C=CC=N2.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrMgN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

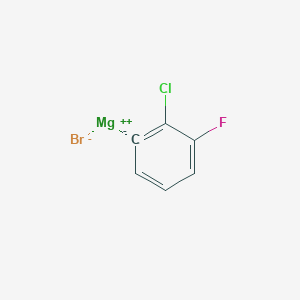
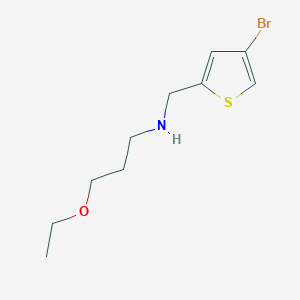
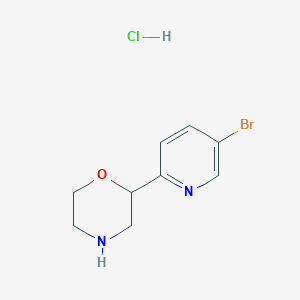
![2-[(Furan-2-ylmethoxy)methyl]phenylmagnesium bromide](/img/structure/B14895759.png)
![3-hydroxy-N-[(2S)-1-oxo-3-phenyl-1-(phenylamino)propan-2-yl]quinoxaline-1(2H)-carboxamide](/img/structure/B14895761.png)
